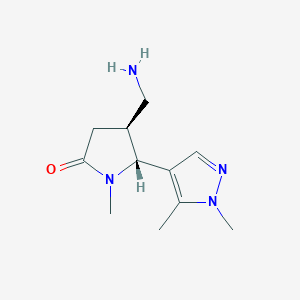
(4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one
説明
(4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one, with a CAS number of 1808324-17-5, is a synthetic organic compound that has garnered attention for its potential biological activities. Its molecular formula is and it has a molecular weight of 222.29 g/mol. This compound is part of a class of molecules that may exhibit various pharmacological properties, making it an interesting subject for research in medicinal chemistry.
The biological activity of this compound is primarily linked to its structural features, which allow it to interact with specific biological targets. The presence of the pyrazole moiety is known to influence a range of biological processes, including enzyme inhibition and receptor modulation. Specifically, compounds containing pyrazole rings have been studied for their ability to modulate signaling pathways involved in inflammation and cancer progression.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.
Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry assessed the antioxidant capacity of various pyrazole derivatives. The findings indicated that compounds similar to this compound exhibited significant free radical scavenging activity compared to controls .
Study 2: Anti-inflammatory Effects
Research conducted on the anti-inflammatory effects of pyrazole derivatives highlighted that this compound effectively reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases .
Study 3: Cytotoxicity in Cancer Cells
In a study evaluating the cytotoxic effects against various cancer cell lines, this compound demonstrated significant cell death rates at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|---|
| Compound A | 1808324-17-5 | C11H18N4O | 222.29 g/mol | Antioxidant, Anti-inflammatory |
| Compound B | 1807941-81-6 | C13H22N4O2 | 266.34 g/mol | Cytotoxic |
| Compound C | 1823800-64-1 | C11H18N4O | 222.29 g/mol | Anticancer |
特性
IUPAC Name |
(4S,5R)-4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-7-9(6-13-15(7)3)11-8(5-12)4-10(16)14(11)2/h6,8,11H,4-5,12H2,1-3H3/t8-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIGPQJPHDFMQC-GZMMTYOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















